molecular formula C16H15ClFN3O2 B2461621 (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034278-36-7

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2461621
CAS RN: 2034278-36-7
M. Wt: 335.76
InChI Key: KYQWXMVHEMNAOM-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, PF-06463922.

Scientific Research Applications

High-efficacy Receptor Activation

A study has demonstrated that a compound structurally similar to (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone, acting as a high-efficacy 5-HT(1A) receptor agonist, produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, including a curative-like action on allodynia following spinal cord injury (Colpaert et al., 2004).

Novel Derivatives as Selective Agonists

Research into novel derivatives of 2-pyridinemethylamine, which shares a functional core with the specified compound, revealed potent and orally active agonists at 5-HT1A receptors. These derivatives showed enhanced 5-HT1A agonist activity and marked antidepressant potential (Vacher et al., 1999).

Imaging Agent for Parkinson's Disease

The synthesis of a compound closely related to (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone was explored as a potential PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease models, showcasing its application in neuroimaging (Wang et al., 2017).

Formulation Development for Poorly Soluble Compounds

An investigation into creating a precipitation-resistant solution formulation for a poorly water-soluble compound showed the importance of such research in enhancing in vivo exposure for early clinical and toxicology studies. This study underscores the relevance of formulation science in drug development processes (Burton et al., 2012).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-14-9-11(18)4-5-13(14)15(22)21-8-1-3-12(10-21)23-16-19-6-2-7-20-16/h2,4-7,9,12H,1,3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQWXMVHEMNAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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